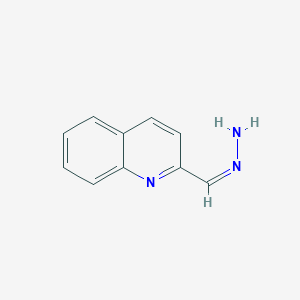

Quinoline-2-carbaldehyde hydrazone

CAS No.:

Cat. No.: VC1818845

Molecular Formula: C10H9N3

Molecular Weight: 171.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3 |

|---|---|

| Molecular Weight | 171.2 g/mol |

| IUPAC Name | (Z)-quinolin-2-ylmethylidenehydrazine |

| Standard InChI | InChI=1S/C10H9N3/c11-12-7-9-6-5-8-3-1-2-4-10(8)13-9/h1-7H,11H2/b12-7- |

| Standard InChI Key | BZMACHUNHDHDHT-GHXNOFRVSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C=CC(=N2)/C=N\N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=NN |

Introduction

Synthesis Methodologies

Solution-Based Synthesis

The most common approach for synthesizing quinoline-2-carbaldehyde hydrazone involves a condensation reaction in methanol at room temperature. A typical procedure includes:

-

Dissolving quinoline-2-carbaldehyde and the appropriate hydrazide (such as 2-hydrazinopyridine) in methanol

-

Stirring the reaction mixture for approximately 8 hours at room temperature

-

Filtering the precipitated solid and drying it, often requiring no additional purification

This straightforward method typically yields the pure hydrazone derivative with yields around 67%, as reported for similar derivatives .

Alternative Synthetic Routes

Several alternative methods have been developed for the synthesis of hydrazone derivatives:

Mechanochemical Synthesis

Mechanochemical approaches provide an efficient alternative to solution-based methods, offering advantages such as reduced solvent use and potentially higher yields. This technique has proven particularly effective for the synthesis of related quinazoline derivatives .

Solid-State Melt Reactions

For certain derivatives, particularly those based on (iso)nicotinic hydrazides, solid-state melt reactions have demonstrated superior efficiency compared to conventional solution methods .

Biological Activities

Antimicrobial Properties

Quinoline-2-carbaldehyde hydrazone derivatives exhibit significant antimicrobial activity against various pathogenic microorganisms, making them promising candidates for antibiotic development.

Antibacterial Activity

Recent studies have demonstrated that specific quinoline-2-carbaldehyde hydrazone derivatives show remarkable activity against both Gram-positive and Gram-negative bacteria. Some derivatives display activity comparable to or better than standard antimicrobial drugs .

Table 1: Antimicrobial Activity of Selected Quinoline-2-carbaldehyde Hydrazone Derivatives

| Compound | Target Organism | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| Compound 4 | E. faecalis | 2 | Not reported |

| Compound 8 | E. faecalis | 1 | 7 |

| Compound 5 | P. aeruginosa | 8 | Not reported |

| Vancomycin (standard) | E. faecalis | Not reported | 9 |

The data shows that compound 8 demonstrates particularly potent activity against E. faecalis with an MIC of 1 μg/mL, while compound 5 shows promising activity against the challenging Gram-negative pathogen P. aeruginosa .

Antitubercular Activity

Hydrazone derivatives of quinoline and their metal complexes, particularly with Cu(II) and Zn(II), have demonstrated promising activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .

Antifungal Properties

Quinoline derivatives, including some hydrazone derivatives, exhibit notable antifungal activity. Studies have shown activity against agricultural pathogens such as rice blast (Magnaporthe oryzae), with some compounds providing effective control at concentrations as low as 10 mg/L .

Cytotoxicity Profile

An important advantage of quinoline-2-carbaldehyde hydrazone derivatives is their selective toxicity. Studies have shown that compounds with potent antimicrobial activity display minimal cytotoxicity against mammalian cell lines:

Table 2: Cytotoxicity Profile of Selected Derivatives

| Compound | Effect on A549 cells | Effect on MCF-7 cells | Effect on Beas-2b (healthy cells) |

|---|---|---|---|

| Compound 4 | No antiproliferative effect | No antiproliferative effect | No effect on cell viability |

| Compound 5 | No antiproliferative effect | No antiproliferative effect | No effect on cell viability |

| Compound 8 | No antiproliferative effect | No antiproliferative effect | No effect on cell viability |

This favorable toxicity profile suggests that these compounds may offer selective antimicrobial activity without harming host cells, an important consideration for potential therapeutic applications .

Chemosensing Applications

Optical Chemosensors

Beyond their biological applications, quinoline-based hydrazone derivatives demonstrate utility as chemosensors. Research has shown that certain derivatives function as optical chemosensors for specific analytes such as tributyltin (TBT) .

Sensing Mechanism

When exposed to TBT, a quinoline-based hydrazone derivative exhibited a distinctive color change from colorless to red and the appearance of fluorescence. Spectrophotometric and spectrofluorimetric titrations revealed that approximately 17 equivalents of TBT were necessary to achieve absorption and fluorescence plateaus . This optical response provides a basis for potential applications in environmental monitoring and analytical chemistry.

Structure-Activity Relationships and Molecular Modeling

Molecular Docking Studies

Computational investigations have provided insights into the mechanism of action of quinoline-2-carbaldehyde hydrazone derivatives. Molecular docking studies with multiple protein targets suggest that these compounds primarily interact with the FabH enzyme in bacteria like E. faecalis, which may explain their antimicrobial activity .

ADME Properties

Theoretical absorption, distribution, metabolism, and excretion (ADME) profiles of quinoline-2-carbaldehyde hydrazone derivatives generally comply with Lipinski's rules and other pharmacokinetic parameters, suggesting favorable drug-like properties .

Quantum Chemical Analysis

Theoretical quantum parameters, including HOMO-LUMO energies, and molecular electrostatic potential (MEP) analyses provide valuable insights into the reactivity and binding properties of these compounds. Studies using DFT/B3LYP theory with the 6-311 G (d,p) basis set have been conducted to better understand the electronic properties that contribute to biological activity .

Recent Developments and Future Directions

Structural Modifications

Current research focuses on optimizing the structure of quinoline-2-carbaldehyde hydrazone derivatives to enhance biological activity while maintaining favorable toxicity profiles. Modifications of both the quinoline core and the hydrazone moiety are being explored to improve potency, selectivity, and pharmacokinetic properties.

Metal Complexation

The formation of metal complexes with quinoline-2-carbaldehyde hydrazone derivatives represents a promising direction for enhancing biological activity. Complexes with transition metals such as Cu(II) and Zn(II) have demonstrated improved antimicrobial properties compared to the free ligands .

Table 3: Comparison of Synthetic Methods for Hydrazone Derivatives

| Synthesis Method | Advantages | Limitations | Optimal Applications |

|---|---|---|---|

| Solution-based | Simple setup, well-established protocols | Solvent waste, longer reaction times | General hydrazone synthesis |

| Mechanochemical | Reduced solvent use, faster reactions | Specialized equipment required | Quinazoline derivatives |

| Solid-state melt | High efficiency for specific derivatives | Temperature control critical | (Iso)nicotinic-based hydrazones |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume